![molecular formula C11H9N3O B3056749 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- CAS No. 73918-69-1](/img/structure/B3056749.png)
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Overview
Description
“4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-” is a chemical compound with the IUPAC name 5H-pyridazino [4,5-b]indol-4-ol . It has a molecular weight of 185.19 . This compound has been found to have significance in cancer therapy via the inhibition of DYRK1A and PI3Kα in various human cancer cell lines .
Synthesis Analysis
The mono and dialkylation of pyridazino [4,5- b ]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gave the target hydrazides .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7N3O/c14-10-9-7 (5-11-13-10)6-3-1-2-4-8 (6)12-9/h1-5,12H, (H,13,14) . The NMR spectra of the mono-alkylated products showed only one NH signal at around d 12.80 ppm, proving the alkylation of the other NH .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and hydrazinolysis . The N-alkylation was deduced from the methylene carbon signal which was found in the 13C NMR spectra of the abovementioned compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.19 . The NMR spectra of the mono-alkylated products showed only one NH signal at around d 12.80 ppm .Scientific Research Applications
Synthesis and Chemical Properties
Concise Syntheses of Pyridazinoindolones and -diones
A range of 5-alkyl-4-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones and various 5-alkyl-2,3-dihydro-1H-pyridazino[4,5-b]indole1,4(5H)-diones have been synthesized from related precursors through a one-pot reaction involving N-alkylation and ring closure with hydrazine. This demonstrates the chemical versatility and potential for structural modification of the 4H-Pyridazino(4,5-b)indol-4-one compound (Haider & Wobus, 2007).
Acetylation of Pyridazinoindoles
Pyridazino[4,5-b]indol-4-ones and their dihydro derivatives have been subject to acetylation, leading to various O-acetyl and diacetyl derivatives. This illustrates the compound's reactivity and potential for derivatization, which is essential in fine-tuning the properties for specific applications (Vlasova & Kogan, 1976).
Biological Activities and Applications
Antitumor and Antiproliferative Activities
Novel series of 5H-pyridazino[4,5-b]indoles have shown promising antiproliferative activities against cancer cell lines, indicating their potential in anticancer therapies. The synthesis of these compounds and their structure-activity relationships have been a focus, with certain derivatives demonstrating significant inhibitory effects (Li et al., 2007).
PI3Kα Inhibition for Cancer Therapy
A series of 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles was synthesized, exhibiting inhibitory activities against PI3Kα, a target in cancer treatment. The compounds showed significant anti-proliferative effects, with some demonstrating potent inhibitory activities, highlighting their potential as cancer therapeutics (Bruel et al., 2012).
Radioligand for Imaging TSPO with PET
The compound SSR180575, a pyridazinoindole derivative, was isotopically labeled for use as a radioligand in PET imaging of the TSPO (peripheral benzodiazepine receptor). This indicates the compound's potential application in medical imaging and diagnosis (Thominiaux et al., 2010).
Future Directions
properties
IUPAC Name |
5-methyl-3H-pyridazino[4,5-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-9-5-3-2-4-7(9)8-6-12-13-11(15)10(8)14/h2-6H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBGBHOLCPPFOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224525 | |
Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- | |
CAS RN |
73918-69-1 | |
Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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